6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine chemical properties
6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, bearing a close structural resemblance to the purine bases that form the foundation of our genetic code.[1][2] This similarity allows molecules built upon this framework to interact with a wide range of biological targets, leading to their extensive investigation and application in drug discovery, particularly as kinase inhibitors.[1][2]
This guide focuses on a particularly strategic derivative: 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine . This molecule is not merely another heterocycle; it is a precisely engineered building block designed for complex, multi-step synthetic campaigns. Its value lies in the orthogonal reactivity of its two distinct halogen atoms—the highly reactive iodine at the C4 position and the more robust chlorine at the C6 position. This differential reactivity allows for selective, sequential functionalization, providing chemists with a powerful tool to construct diverse molecular libraries for probing structure-activity relationships (SAR).
As Senior Application Scientists, our goal is to move beyond simple data reporting. This document will dissect the causality behind the synthetic choices involving this reagent, providing field-proven insights and self-validating protocols to empower researchers in their synthetic endeavors. We will explore its core properties, delve into its spectroscopic signature, and provide a strategic blueprint for its use in cornerstone cross-coupling reactions.
Core Molecular Profile
6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine is a solid material whose structure presents a unique electronic landscape. The pyridine ring is electron-deficient, while the fused pyrazole ring is comparatively electron-rich. The two halogen substituents serve as versatile synthetic handles for building molecular complexity.
| Property | Value | Source |
| CAS Number | 2358694-07-0 | [3] |
| Molecular Formula | C₆H₃ClIN₃ | N/A |
| Molecular Weight | 279.47 g/mol | [4] |
| Appearance | White to light yellow solid (Typical) | [5] |
| Canonical SMILES | C1=C(C=C2C(=C1)N=NC2I)Cl | N/A |
| InChI Key | METUREDHGCAEJK-UHFFFAOYSA-N | [4] |
Physicochemical & Spectroscopic Characterization
While some physical properties like a precise melting point require experimental determination, the spectroscopic fingerprint of this molecule can be confidently predicted based on its structure and data from analogous systems.[6][7]
| Property | Predicted/Typical Value | Rationale |
| Solubility | Soluble in DMSO, DMF, DCM, THF | Typical for polar aprotic heterocyclic compounds. |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | Halogenated heterocycles can be sensitive to light and air over time.[8] |
| ¹H NMR | See detailed prediction below | Chemical shifts are influenced by the aromatic system and electronegative substituents. |
| ¹³C NMR | See detailed prediction below | Distinct signals for each carbon in the bicyclic system. |
| Mass Spec (MS) | M⁺ peak at m/z ≈ 279, with a characteristic M+2 peak at m/z ≈ 281 (~33% intensity) | The molecular ion peak reflects the molecular weight. The M+2 peak is the classic isotopic signature of a single chlorine atom. |
| Infrared (IR) | ~3100-3000 cm⁻¹ (Ar C-H), ~2900-3200 cm⁻¹ (N-H stretch, broad), ~1600-1450 cm⁻¹ (C=C, C=N stretch) | These frequencies correspond to the characteristic vibrations of the functional groups present in the molecule. |
Predicted NMR Spectral Data
-
¹H NMR (500 MHz, DMSO-d₆):
-
~13.5-14.5 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the pyrazole ring.
-
~8.5 ppm (s, 1H): Aromatic proton at the C3 position.
-
~7.8 ppm (s, 1H): Aromatic proton at the C5 position.
-
-
¹³C NMR (125 MHz, DMSO-d₆):
-
Expect 6 distinct signals corresponding to the carbon atoms of the bicyclic core.
-
The C-I and C-Cl carbons will be significantly shifted. The C4 carbon bearing the iodine would appear at a lower field (~90-100 ppm) due to the heavy atom effect, while the C6 carbon attached to chlorine would be found around 150 ppm. Other aromatic carbons would resonate in the 110-155 ppm range.
-
Chemical Reactivity and Synthetic Strategy
The primary utility of 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine stems from the orthogonal reactivity of its two halogen atoms. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This fundamental difference allows the C-I bond to undergo oxidative addition to a palladium(0) catalyst under much milder conditions than the C-Cl bond.[9] This principle is the cornerstone of a selective, sequential functionalization strategy.
Caption: Sequential functionalization workflow.
High-Value Reactions at the C4-Iodo Position
The C4 position is the primary site for initial diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice.
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the C4 position and a wide variety of aryl or heteroaryl boronic acids or esters.[10][11] This is a foundational reaction in the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
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System Validation: This protocol is designed to be self-validating. The inclusion of degassing steps prevents catalyst oxidation. Monitoring by TLC confirms reactant consumption and product formation. The aqueous workup removes inorganic salts, and final purification by column chromatography ensures product purity.
-
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %), under a stream of argon or nitrogen.[10]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), to a concentration of ~0.1 M with respect to the starting halide.[10]
-
Degassing: Bubble argon through the reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed. Causality: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen, which would poison the catalytic cycle.
-
Reaction: Heat the mixture to 80-90°C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodide is fully consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine.
-
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[13][14] This reaction couples the C4 position with a primary or secondary amine.[15]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Field-Proven Protocol: Buchwald-Hartwig Amination
-
System Validation: The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine without competing in the reaction. The use of specialized phosphine ligands is essential for promoting the reductive elimination step, which is often rate-limiting.
-
Methodology:
-
Inert Atmosphere: In a glovebox or under a strong counterflow of argon, add 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %), a suitable phosphine ligand (e.g., Xantphos or BrettPhos, 6 mol %), and a strong base (e.g., NaOtBu or K₃PO₄, 2.0 equiv) to a reaction vessel.
-
Reactant Addition: Add the amine (1.2-1.5 equiv).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to 90-110°C. Monitor the reaction by TLC or LC-MS. Causality: The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the crucial C-N bond-forming reductive elimination step.[16]
-
Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography.
-
N-H Functionalization and Protection
The pyrazole N-H is nucleophilic and can participate in side reactions, particularly with the palladium catalyst or under basic conditions.[17] Therefore, it is often strategically advantageous to protect this nitrogen before proceeding with cross-coupling.
Common Protecting Groups:
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Removed with fluoride sources (e.g., TBAF) or acid.
-
Boc (tert-Butoxycarbonyl): Removed with strong acid (e.g., TFA).
-
Trityl: Bulky group often used to direct reactivity; removed with mild acid.[16]
Protocol: N-SEM Protection
-
Setup: Dissolve 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in anhydrous THF and cool to 0°C.
-
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir for 30 minutes at 0°C.
-
Alkylation: Add SEM-Cl (1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Workup: Carefully quench with water. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.
Applications in Medicinal Chemistry
The 1H-pyrazolo[3,4-b]pyridine core is a cornerstone of many clinically relevant molecules.[2][5] Its ability to form key hydrogen bonds and engage in pi-stacking interactions makes it an ideal scaffold for targeting ATP-binding sites in kinases.
The strategic value of 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine lies in its ability to facilitate rapid SAR exploration. A medicinal chemist can:
-
Generate a Library: Synthesize a diverse array of C4-substituted analogues using a common intermediate.
-
Optimize Potency: Identify a promising C4-substituent and then explore modifications at the C6 position to enhance properties like potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
This building block has been instrumental in the development of inhibitors for targets such as Janus kinases (JAKs), which are critical in inflammatory diseases.[15]
Conclusion
6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine is far more than a simple heterocyclic compound; it is a sophisticated synthetic tool. Its defining feature—the orthogonal reactivity of its C-I and C-Cl bonds—provides an elegant and reliable pathway for the sequential construction of complex molecules. By understanding the principles of its reactivity and employing validated protocols for key transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can significantly accelerate the drug discovery and development process. This guide provides the foundational knowledge and practical methodologies to effectively harness the synthetic potential of this versatile building block.
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Wikipedia. Buchwald–Hartwig amination. [Link]
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ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]
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MDPI. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
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Advanced ChemBlocks. Pyrazolo[3,4-b]pyridine. [Link]
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